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Compound of Interest

Compound Name: Cyclohepta-3,5-dien-1-ol

Cat. No.: B15387990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Cyclohepta-3,5-dien-1-ol (CAS No. 1121-63-7). Due to the limited availability of published

experimental spectra for this specific compound, this guide presents a combination of predicted

data and analysis based on established principles of organic spectroscopy. The information

herein is intended to serve as a reference for the identification and characterization of this

molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Cyclohepta-3,5-dien-1-ol. These predictions are

based on computational models and analysis of analogous structures.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Cyclohepta-3,5-dien-1-ol in H₂O at 800 MHz is presented

below. Chemical shifts (δ) are reported in parts per million (ppm).
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Atom No.
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Number of
Protons

1 ~4.0 - 4.2 m - 1H

2 ~2.2 - 2.4 m - 2H

3 ~5.6 - 5.8 m - 1H

4 ~5.8 - 6.0 m - 1H

5 ~5.8 - 6.0 m - 1H

6 ~5.6 - 5.8 m - 1H

7 ~2.2 - 2.4 m - 2H

OH Variable br s - 1H

Data is predicted and should be confirmed by experimental analysis.[1]

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on the analysis of similar cyclic alcohols and

dienes.

Atom No. Chemical Shift (ppm)

1 ~65 - 75

2 ~30 - 40

3 ~125 - 135

4 ~125 - 135

5 ~125 - 135

6 ~125 - 135

7 ~30 - 40

Data is predicted and should be confirmed by experimental analysis.
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Predicted Infrared (IR) Spectroscopy Data
The expected IR absorption bands for Cyclohepta-3,5-dien-1-ol are listed below.

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (alkene) 3000 - 3100 Medium

C-H stretch (alkane) 2850 - 3000 Medium

C=C stretch (alkene) 1600 - 1680 Medium-Weak

C-O stretch (alcohol) 1050 - 1260 Strong

Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum of Cyclohepta-3,5-dien-1-ol would exhibit the following key

fragments. The molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol .[2]

m/z Ion Fragmentation Pathway

110 [M]⁺ Molecular Ion

92 [M - H₂O]⁺ Loss of water

81 [C₆H₉]⁺ Allylic cleavage

79 [C₆H₇]⁺ Retro-Diels-Alder reaction

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data outlined above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A

proton-decoupled sequence is typically used to simplify the spectrum. A larger number of

scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts should be referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can

be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture

into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can

be used for both liquid and solid samples.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder or the pure solvent should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass

spectrum over a relevant m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

fragmentation pathways that are consistent with the observed peaks.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like Cyclohepta-3,5-dien-1-ol.
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Caption: Workflow for the spectroscopic analysis of Cyclohepta-3,5-dien-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0192604) [np-mrd.org]

2. Cyclohepta-3,5-dien-1-ol | C7H10O | CID 272079 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Cyclohepta-3,5-dien-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15387990#spectroscopic-data-of-cyclohepta-3-5-
dien-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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